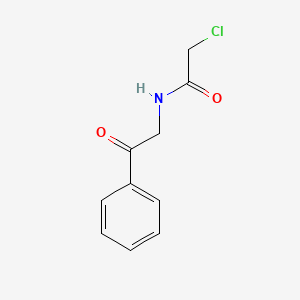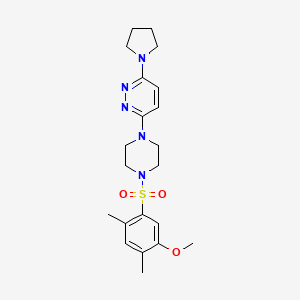
2-chloro-N-(2-oxo-2-phenylethyl)acetamide
Übersicht
Beschreibung
2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a chemical compound with the molecular formula C10H10ClNO2 . It has a molecular weight of 211.64 .
Molecular Structure Analysis
The molecular structure of this compound consists of a chloro group (Cl), an amide group (CONH), and a phenylethyl group (C6H5CH2CH2) attached to an acetamide backbone .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
2-Oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide has been analyzed for its crystal structures to understand the reason for the lack of Yang photocyclization in its crystals. The study suggests reasons for chemical inertia based on the molecule's conformation and intermolecular interactions, which preclude photocyclization (Bąkowicz & Turowska-Tyrk, 2009).
Antibacterial Applications
Research on 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, including derivatives of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, has revealed moderate to good antibacterial activity against gram-positive and gram-negative bacteria. This study highlights the potential of these compounds in antibacterial applications, focusing on the structure-activity relationship and the importance of substituents for the activity (Desai et al., 2008).
Analgesic and Anti-inflammatory Properties
A variety of 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, synthesized from 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, have shown promising analgesic and anti-inflammatory activities. These findings suggest their potential as therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Radiosynthesis for Metabolism Studies
The compound has been used in the radiosynthesis of chloroacetanilide herbicides for studies on their metabolism and mode of action. This application underscores its utility in understanding the biochemical pathways and effects of herbicides (Latli & Casida, 1995).
Metabolism in Liver Microsomes
Research on the metabolism of chloroacetamide herbicides, including derivatives of this compound, in human and rat liver microsomes, provides insights into their biochemical processing and potential toxicity. This study is significant for understanding the human health implications of these herbicides (Coleman et al., 2000).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-phenacylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-10(14)12-7-9(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSDPNWLPHANMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2392328.png)

![N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2392330.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2392331.png)


![N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2392339.png)





![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2392348.png)
![(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B2392350.png)
